
Europium(II) fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Europium(II) fluoride, also known as europium difluoride, is an inorganic compound with the chemical formula EuF₂. It is a bright yellowish solid with a fluorite crystal structure. This compound is notable for its use in various scientific and industrial applications due to its unique properties .
Mechanism of Action
Target of Action
Europium(II) fluoride (EuF2) is an inorganic compound . It primarily targets trivalent rare-earth fluorides, such as LaF3, by doping them to create a vacancy-filled structure with increased conductivity over a pure crystal .
Mode of Action
This compound interacts with its targets by doping them. This doping process involves the addition of EuF2 to a trivalent rare-earth fluoride, which results in a vacancy-filled structure . This interaction leads to an increase in the conductivity of the crystal structure .
Biochemical Pathways
It’s known that the doped crystal can be used as a fluoride-specific semipermeable membrane in a fluoride selective electrode . This suggests that this compound may play a role in the detection and measurement of fluoride ions.
Result of Action
The primary result of this compound’s action is the creation of a vacancy-filled structure with increased conductivity over a pure crystal . This doped crystal can be used as a fluoride-specific semipermeable membrane in a fluoride selective electrode, enabling the detection of trace quantities of fluoride .
Biochemical Analysis
Biochemical Properties
Europium(II) fluoride can be used to dope a trivalent rare-earth fluoride, such as LaF3, to create a vacancy-filled structure with increased conductivity over a pure crystal . This property allows it to be used as a fluoride-specific semipermeable membrane in a fluoride selective electrode to detect trace quantities of fluoride .
Cellular Effects
For instance, high concentrations of fluoride can inhibit enzymes and disrupt metabolic processes .
Molecular Mechanism
The fluoride ions in the compound can interact with various biomolecules, potentially affecting enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
This compound nanoparticles synthesized using physical vapor deposition into ionic liquids have shown to be ultra long-time stable and luminescent . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Fluoride ions can affect various metabolic processes, potentially interacting with enzymes and cofactors .
Transport and Distribution
Fluoride ions can cross cell membranes and accumulate within cells .
Subcellular Localization
Fluoride ions can accumulate in various cellular compartments, potentially affecting their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Europium(II) fluoride can be synthesized by reducing europium(III) fluoride with metallic europium or hydrogen gas. The reaction typically occurs at elevated temperatures to facilitate the reduction process .
Industrial Production Methods: In industrial settings, this compound is produced using similar reduction methods. The process involves the careful control of reaction conditions to ensure the purity and quality of the final product. The use of hydrogen gas as a reducing agent is common in large-scale production .
Chemical Reactions Analysis
Types of Reactions: Europium(II) fluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to europium(III) fluoride using oxidizing agents such as oxygen or halogens.
Reduction: The compound can be reduced back to europium metal using strong reducing agents like lithium or sodium.
Major Products Formed:
Oxidation: Europium(III) fluoride (EuF₃)
Reduction: Europium metal (Eu)
Substitution: Europium(II) chloride (EuCl₂), europium(II) bromide (EuBr₂), europium(II) iodide (EuI₂).
Scientific Research Applications
Europium(II) fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a dopant in trivalent rare-earth fluorides to create vacancy-filled structures with increased conductivity.
Biology and Medicine: this compound’s unique luminescent properties make it valuable in biological imaging and medical diagnostics.
Industry: The compound is employed in the production of oxygen-sensitive materials and in various metallurgical processes.
Comparison with Similar Compounds
- Europium(II) chloride (EuCl₂)
- Europium(II) bromide (EuBr₂)
- Europium(II) iodide (EuI₂)
- Samarium(II) fluoride (SmF₂)
- Thulium(II) fluoride (TmF₂)
- Ytterbium(II) fluoride (YbF₂)
Comparison: Europium(II) fluoride is unique among these compounds due to its bright yellowish color and its specific applications in creating vacancy-filled structures with increased conductivity. While other europium(II) halides share similar chemical properties, this compound’s ability to act as a fluoride source and its luminescent properties make it particularly valuable in scientific research and industrial applications .
Properties
CAS No. |
14077-39-5 |
|---|---|
Molecular Formula |
EuF2 |
Molecular Weight |
189.961 g/mol |
IUPAC Name |
difluoroeuropium |
InChI |
InChI=1S/Eu.2FH/h;2*1H/q+2;;/p-2 |
InChI Key |
YLDGIMHVWSTRML-UHFFFAOYSA-L |
SMILES |
[F-].[F-].[Eu+2] |
Canonical SMILES |
F[Eu]F |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Q1: What are the different methods for synthesizing Europium(II) fluoride?
A1: this compound (EuF2) can be synthesized by reducing Europium(III) fluoride (EuF3) with various reducing agents. One method utilizes elemental silicon, germanium, or boron as the reducing agent. [] The resulting product often contains a slight excess of fluorine, denoted as EuF2+x, where x ranges from 0.09 to 0.44 depending on the reducing agent and reaction conditions. [] Another method employs physical vapor deposition into ionic liquids, offering a novel route to produce EuF2 nanoparticles. []
Q2: What is known about the luminescent properties of this compound?
A3: this compound nanoparticles synthesized via physical vapor deposition in ionic liquids exhibit bright blue luminescence. [] Additionally, the Eu(O,F)2.35 oxyfluoride, formed by the high-temperature oxidation of EuF2, displays luminescence with a characteristic Europium(II) line at 440 nm. []
Q3: Are there alternative compounds similar in structure to this compound?
A4: Yes, researchers have synthesized new fluoro-perovskites containing divalent lanthanides structurally similar to this compound. These include Cesium this compound (CsEuF3), Cesium Ytterbium(II) fluoride (CsYbF3), and Rubidium Ytterbium(II) fluoride (RbYbF3). []
Q4: What analytical techniques are used to characterize this compound?
A5: The composition of EuF2+x is analyzed by correlating the excess fluorine (x) with the intensity of Europium(III) absorption peaks observed in the near-infrared spectral range. [] Luminescence spectroscopy is also employed to study the optical properties of both EuF2 nanoparticles and the Eu(O,F)2.35 oxyfluoride. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


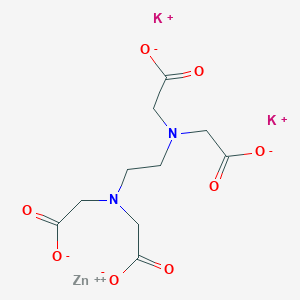




![[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-9-formyloxy-6-(furan-3-yl)-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate](/img/structure/B78751.png)
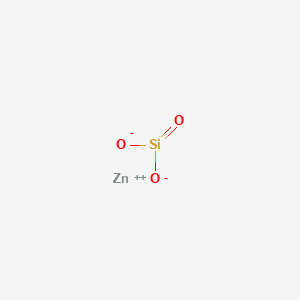

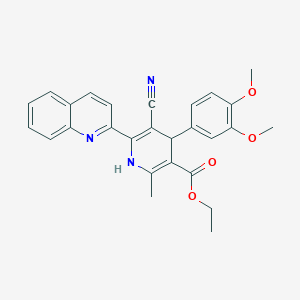

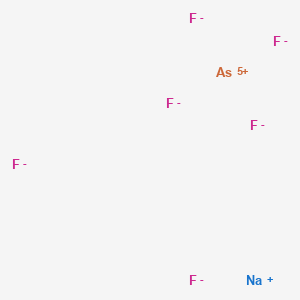
![(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene](/img/structure/B78761.png)
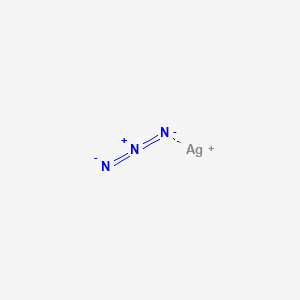
![Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B78765.png)
